molecular formula C7H18ClN9O2Ru+2 B13141512 azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride

azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride

Cat. No.: B13141512
M. Wt: 396.8 g/mol
InChI Key: NOZKLQIVUAGQBZ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride typically involves the coordination of ruthenium with theophylline and azanide. One common method involves dissolving theophylline in ethanol and adding ruthenium chloride under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like crystallization and chromatography may be employed for purification .

Chemical Reactions Analysis

Types of Reactions

Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in new complexes with different ligands .

Scientific Research Applications

Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride involves the interaction of the ruthenium center with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride is unique due to the combination of theophylline and ruthenium, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H18ClN9O2Ru+2

Molecular Weight

396.8 g/mol

IUPAC Name

azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride

InChI

InChI=1S/C7H8N4O2.ClH.5H2N.Ru/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;;;;;/h3H,1-2H3,(H,8,9);1H;5*1H2;/q;;5*-1;+8/p-1

InChI Key

NOZKLQIVUAGQBZ-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8]

Origin of Product

United States

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